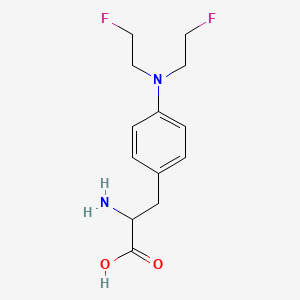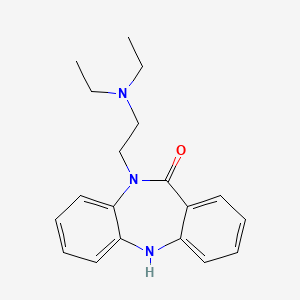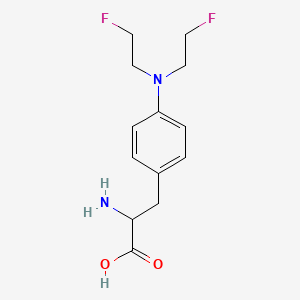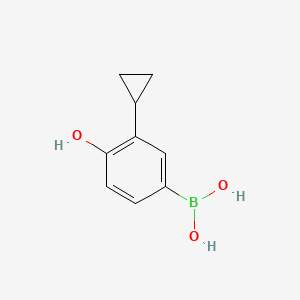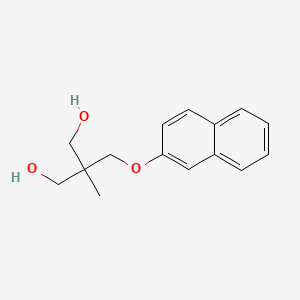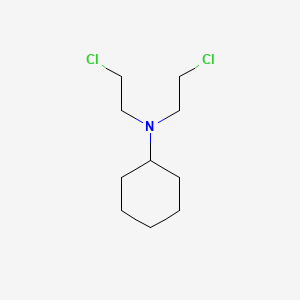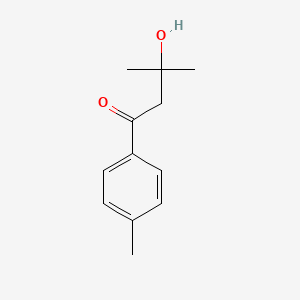
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a ketone. For example, the reaction between 4-methylphenol and 3-methyl-2-butanone under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures to ensure efficient production.
化学反应分析
Types of Reactions
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-(4-methylphenyl)butan-1-one or 3-methyl-1-(4-methylphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-1-(4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
相似化合物的比较
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: A simpler ketone with similar functional groups but lacking the phenyl ring.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: A more complex compound with additional alkyl and alkenyl groups.
The uniqueness of This compound
属性
CAS 编号 |
920957-35-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3 |
InChI 键 |
OSTLLUFYLRTIMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



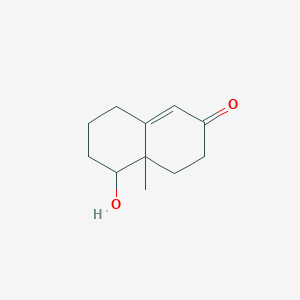
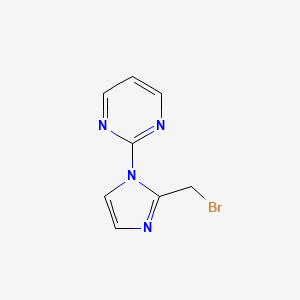
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
